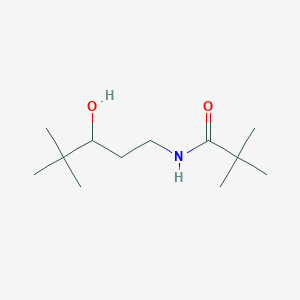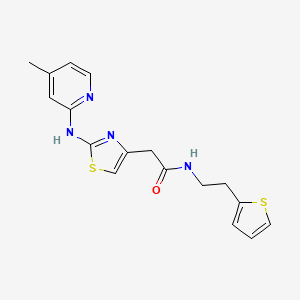![molecular formula C6H8Cl2F2N4 B2413410 3-(Chlorodifluoromethyl)-5h,6h,7h,8h-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride CAS No. 2230804-27-8](/img/structure/B2413410.png)
3-(Chlorodifluoromethyl)-5h,6h,7h,8h-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chlorodifluoromethyl)-5h,6h,7h,8h-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of triazolopyrazines, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorodifluoromethyl)-5h,6h,7h,8h-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chlorodifluoromethyl-containing precursor with a suitable diamine, followed by cyclization to form the triazolopyrazine ring system . The reaction conditions often include the use of solvents like ethanol and heating to reflux temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Chlorodifluoromethyl)-5h,6h,7h,8h-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-(Chlorodifluoromethyl)-5h,6h,7h,8h-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as a kinase inhibitor, particularly targeting c-Met and VEGFR-2 kinases.
Biological Research: Its ability to inhibit specific kinases makes it a valuable tool for studying signaling pathways involved in cancer and other diseases.
Pharmaceutical Development: The compound’s low hemolytic toxicity and high selectivity make it a candidate for further drug development.
Mechanism of Action
The mechanism of action of 3-(Chlorodifluoromethyl)-5h,6h,7h,8h-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride involves the inhibition of c-Met and VEGFR-2 kinases . By binding to these kinases, the compound interferes with signaling pathways that promote cell proliferation and survival. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Foretinib: A known c-Met and VEGFR-2 inhibitor with similar kinase inhibitory activities.
Savolitinib: Another c-Met inhibitor with a triazolopyrazine core structure.
Uniqueness
3-(Chlorodifluoromethyl)-5h,6h,7h,8h-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride stands out due to its unique chlorodifluoromethyl group, which may contribute to its distinct pharmacokinetic properties and biological activities .
Properties
IUPAC Name |
3-[chloro(difluoro)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF2N4.ClH/c7-6(8,9)5-12-11-4-3-10-1-2-13(4)5;/h10H,1-3H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLBIOGGUNCCCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)Cl)CN1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2F2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline hydrochloride dihydrate](/img/structure/B2413330.png)
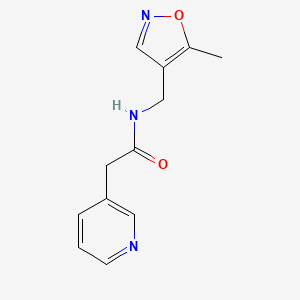
![2-[8-(2-Methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1,3,5-trihydro-4-imidazolin o[1,2-h]purin-3-yl]acetamide](/img/structure/B2413332.png)
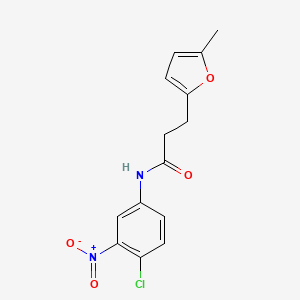
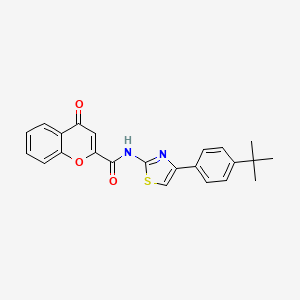

![1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-ethylphenyl)urea](/img/structure/B2413339.png)
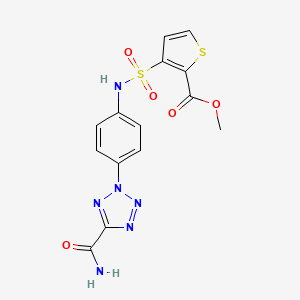
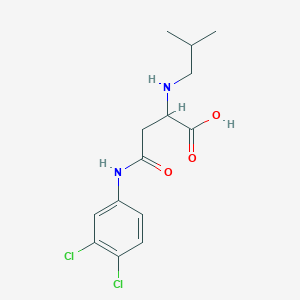
![2-methylsulfanyl-N-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]pyridine-3-carboxamide](/img/structure/B2413345.png)
